molecular formula C7H16BrN B3080491 3-bromo-N,N-diethylpropan-1-amine CAS No. 108553-02-2

3-bromo-N,N-diethylpropan-1-amine

Cat. No.: B3080491
CAS No.: 108553-02-2
M. Wt: 194.11 g/mol
InChI Key: UPASYJUQYLIDMN-UHFFFAOYSA-N
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Description

3-Bromo-N,N-diethylpropan-1-amine is an organic compound with the molecular formula C7H16BrN. It is a derivative of propan-1-amine where one of the hydrogen atoms on the nitrogen atom is replaced by a bromine atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N,N-diethylpropan-1-amine typically involves the bromination of N,N-diethylpropan-1-amine. The reaction can be carried out using bromine or other brominating agents under controlled conditions to ensure the selective substitution of the hydrogen atom with a bromine atom .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N,N-diethylpropan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bromination: Bromine or other brominating agents.

    Substitution: Hydroxide ions or other nucleophiles.

    Quaternization: Alkylating agents.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-bromo-N,N-diethylpropan-1-amine involves its interaction with molecular targets through its bromine and amine groups. The bromine atom can participate in substitution reactions, while the amine group can form quaternary ammonium salts. These interactions can affect various molecular pathways and biological processes.

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

3-bromo-N,N-diethylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16BrN/c1-3-9(4-2)7-5-6-8/h3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPASYJUQYLIDMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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